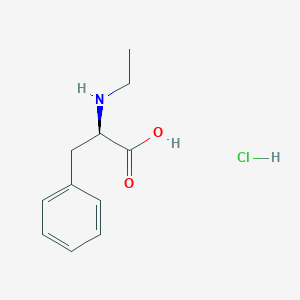
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and its ester functional group.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester involves several steps. The primary synthetic route includes the reaction of piperidine with a carboxylic acid derivative. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction is carried out at room temperature, and the product is purified using techniques like recrystallization or chromatography.
Industrial production methods may vary, but they generally follow similar principles. Large-scale production often involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols. The major products formed are substituted piperidine derivatives.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities. It may act as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have uses in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but they often include key proteins and signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 2-[[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]carbonyl]-, 1,1-dimethylethyl ester: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, ethyl ester: This compound has an ethyl ester group instead of the 1,1-dimethylethyl ester group, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
473837-04-6 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 4-(1-oxopropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10(9-15)11-5-7-14(8-6-11)12(16)17-13(2,3)4/h9-11H,5-8H2,1-4H3 |
InChI Key |
ABPGIJOFHVBUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


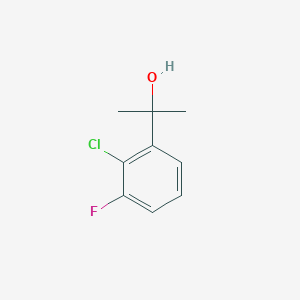
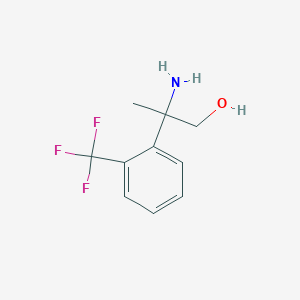
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
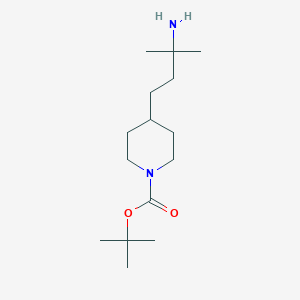
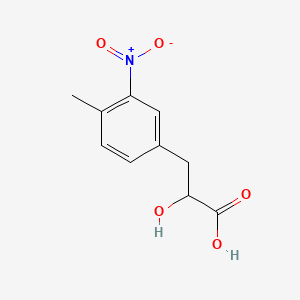
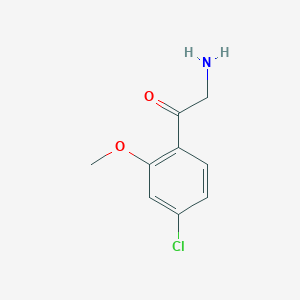
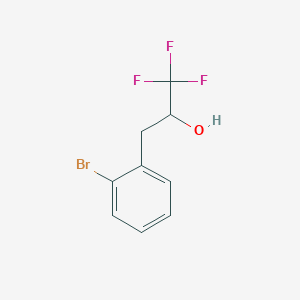

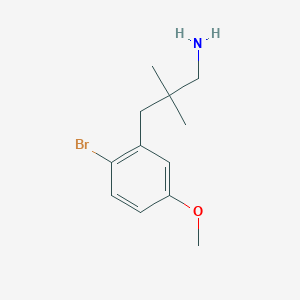
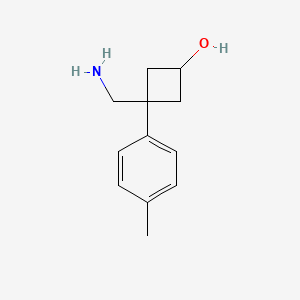
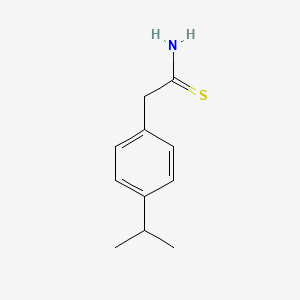
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)

